![molecular formula C17H17NO4S B2776018 N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzenesulfonamide CAS No. 2034206-98-7](/img/structure/B2776018.png)
N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzenesulfonamide
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Overview
Description
“N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzenesulfonamide” is a chemical compound that likely contains a benzofuran core . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . It is found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including benzofurans, have demonstrated promising antibacterial properties. Researchers have synthesized novel furan-based compounds to combat microbial resistance, especially against gram-positive and gram-negative bacteria . The compound may exhibit antibacterial effects, making it a potential candidate for developing new antimicrobial agents.
Anticancer Potential
Certain substituted benzofurans have shown remarkable anticancer activity. For instance, compound 36 (Fig. 8) exhibited significant cell growth inhibition across various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further investigation into the compound’s mechanism of action and efficacy is warranted.
Cytotoxic Properties
Researchers have evaluated the cytotoxic properties of benzofuran derivatives on human cancer cells. These investigations aim to identify compounds with potential therapeutic benefits while minimizing side effects . The compound’s impact on specific cancer cell lines could provide valuable insights for targeted therapy.
Other Therapeutic Applications
Furan derivatives have been investigated for various other therapeutic indications, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and antiviral effects . Although direct evidence for this compound is limited, its furan moiety hints at a wide range of pharmacological activities.
Future Directions
Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Therefore, “N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzenesulfonamide” may also hold potential for future research and development in the field of drug discovery.
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant cell growth inhibitory effects in various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-17(16-11-13-7-5-6-10-15(13)22-16)12-18-23(19,20)14-8-3-2-4-9-14/h2-11,17-18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXZBCGFTPUYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzenesulfonamide |
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